

Application Note: Tracking the Metabolic Fate of Cholesteryl Petroselaidate using Stable Isotope Labeling

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Compound of Interest

Compound Name: *Cholesteryl Petroselaidate*

Cat. No.: *B15551027*

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Introduction

Cholesteryl esters (CEs) are crucial lipid molecules for the transport and storage of cholesterol within the body.^[1] The fatty acid composition of CEs can significantly influence their metabolic fate and impact on cellular processes. Petroselaidic acid (trans-6-octadecenoic acid) is an unusual trans-fatty acid found in certain dairy products and plant sources.^{[2][3][4]} Understanding the metabolism of CEs containing such unusual fatty acids is vital for elucidating their physiological and pathological roles. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of specific lipid molecules in complex biological systems.^[5] ^[6]

This application note provides detailed protocols for the synthesis of a stable isotope-labeled version of **Cholesteryl Petroselaidate** (d-CP) and its application as a tracer in metabolic studies. The use of a deuterated internal standard allows for precise and accurate quantification of the molecule and its metabolic products in various biological matrices, such as plasma, tissues, and cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[7]

Key Applications

- Pharmacokinetics and Drug Development: Tracing the ADME of lipid-based drug delivery systems or investigating the metabolic impact of drugs on lipid pathways.[6]
- Nutritional Science: Studying the uptake and metabolism of dietary unusual fatty acids and their influence on cholesterol homeostasis.
- Metabolic Disease Research: Investigating the role of specific cholesteryl esters in the pathogenesis of diseases like atherosclerosis, hyperlipidemia, and metabolic syndrome.[1]

Protocols and Methodologies

Protocol 1: Synthesis of Deuterated (d33)-Petroselaidic Acid

This protocol describes a hypothetical synthesis of perdeuterated petroselaidic acid based on established methods for synthesizing deuterated unsaturated fatty acids, such as oleic acid.[8][9][10] The strategy involves the synthesis of two deuterated fragments that are then coupled to form the final molecule.

Materials:

- Dodecanedioic acid
- Hexanoic acid
- Deuterium oxide (D_2O)
- Platinum(IV) oxide (PtO_2) catalyst
- Lithium aluminum deuteride ($LiAlD_4$)
- p-Toluenesulfonyl chloride (TsCl)
- Triphenylphosphine (PPh_3)
- Sodium hydride (NaH)
- All necessary anhydrous solvents (THF, DMSO, etc.) and reagents for Wittig reaction.

Procedure:

- Perdeuteration of Precursors:
 - Perdeuterate dodecanedioic acid and hexanoic acid separately via hydrothermal H/D exchange using D₂O and a PtO₂ catalyst. This involves heating the fatty acid with D₂O in the presence of the catalyst under pressure. Multiple cycles may be required to achieve >98% deuteration.^[9]
 - The products are perdeutero-dodecanedioic acid (d₂₀) and perdeutero-hexanoic acid (d₁₁).
- Synthesis of C12 Fragment (Deuterated 12-hydroxydodecanoic acid derivative):
 - Reduce one of the carboxylic acid groups of the perdeutero-dodecanedioic acid to a hydroxyl group using a selective reducing agent.
 - Protect the remaining carboxylic acid group.
 - Convert the hydroxyl group to a leaving group, such as a tosylate, by reacting with TsCl. This yields the C12 fragment.
- Synthesis of C6 Fragment (Deuterated Hexyltriphenylphosphonium salt):
 - Reduce the perdeutero-hexanoic acid to perdeutero-hexanol using LiAlD₄.
 - Convert the resulting alcohol to hexyl bromide using PPh₃ and CBr₄.
 - React the perdeutero-hexyl bromide with PPh₃ to form the deuterated hexyltriphenylphosphonium bromide salt (the Wittig reagent).
- Wittig Reaction and Final Synthesis:
 - Perform a Wittig reaction between the C12 aldehyde fragment (generated from the C12 fragment) and the C6 phosphonium salt. Use a base like NaH in an anhydrous solvent (e.g., DMSO). This reaction will form the carbon-carbon double bond at the Δ6 position. The conditions can be tuned to favor the trans isomer (petroselaideate).
 - Deprotect the carboxylic acid group.

- Purify the final product, (d₃₃)-Petroselaidic Acid, using column chromatography.
- Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Synthesis of Deuterated (d₃₃)-Cholesteryl Petroselaidate

This protocol details the esterification of cholesterol with the synthesized deuterated petroselaidic acid. An organocatalyst-based method is described for its efficiency and mild reaction conditions.[11]

Materials:

- Cholesterol
- Synthesized (d₃₃)-Petroselaidic Acid
- Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)
- Anhydrous toluene
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve equimolar amounts of cholesterol and (d₃₃)-Petroselaidic Acid in anhydrous toluene.
 - Add the Ph₃P·SO₃ adduct (approximately 1 equivalent) to the solution.
- Esterification:

- Heat the reaction mixture to 110 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a suitable agent like phosphomolybdic acid.
- Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the toluene under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Characterization:
 - Combine the fractions containing the pure product and evaporate the solvent.
 - Confirm the identity and purity of the final product, **(d₃₃)-Cholesteryl Petroselaidate**, by mass spectrometry and NMR. The mass spectrum should show the expected molecular ion corresponding to the deuterated cholesteryl ester.

Protocol 3: In Vivo Metabolic Study in a Mouse Model

This protocol outlines an in vivo experiment to trace the metabolic fate of d-CP in mice.[\[12\]](#)

Materials:

- **(d₃₃)-Cholesteryl Petroselaidate** (d-CP) tracer
- C57BL/6 mice (or other appropriate model)
- Oral gavage needles
- Corn oil (or other suitable vehicle)
- Blood collection supplies (e.g., heparinized capillaries)

- Internal Standard: D₇-Cholesteryl Oleate (commercially available)

Procedure:

- Animal Acclimation and Dosing:
 - Acclimate mice for at least one week with standard chow and water ad libitum.
 - Fast the mice for 4-6 hours prior to dosing.
 - Prepare a dosing solution of d-CP in corn oil (e.g., 10 mg/mL).
 - Administer a single oral dose of the d-CP solution to each mouse (e.g., 100 mg/kg body weight).
- Sample Collection:
 - Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
 - Collect plasma by centrifuging the blood samples.
 - At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, intestine, adipose tissue, heart).
 - Store all samples at -80 °C until analysis.
- Sample Preparation for LC-MS/MS Analysis:
 - Plasma: To 10 µL of plasma, add 100 µL of methanol containing the D₇-Cholesteryl Oleate internal standard. Vortex to precipitate proteins. Centrifuge and transfer the supernatant for analysis.
 - Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method like Folch or Bligh-Dyer. Spike the lipid extract with the internal standard before drying down and reconstituting in the analysis solvent.

Protocol 4: LC-MS/MS Analysis for Quantification

This protocol describes the quantification of d-CP and its potential metabolites using a triple quadrupole mass spectrometer.

Instrumentation:

- UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or triple quadrupole).
- C18 reverse-phase column.

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50 °C.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - d-CP: Monitor the transition of the parent ion $[M+NH_4]^+$ to the characteristic fragment ion of the cholesterol backbone (m/z 369.3). The exact parent mass will depend on the level of deuteration.
 - d-Petroselaidic Acid: Monitor the transition of the deprotonated parent ion $[M-H]^-$ (in negative mode) or a suitable adduct in positive mode.
 - Internal Standard (D₇-Cholestryloleate): Monitor the transition from its $[M+NH_4]^+$ adduct to the deuterated cholesterol fragment (m/z 376.4).

- Data Analysis: Quantify the concentration of d-CP in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized to facilitate interpretation and comparison across different time points and tissues.

Table 1: Pharmacokinetic Profile of (d₃₃)-Cholesteryl Petroselaidate in Mouse Plasma

| Time Point (Hours) | Mean Plasma Concentration (µg/mL) ± SD |
|--------------------|--|
| 1 | 5.2 ± 0.8 |
| 2 | 12.6 ± 2.1 |
| 4 | 18.9 ± 3.5 |
| 8 | 11.5 ± 1.9 |
| 12 | 4.3 ± 0.7 |
| 24 | 1.1 ± 0.3 |

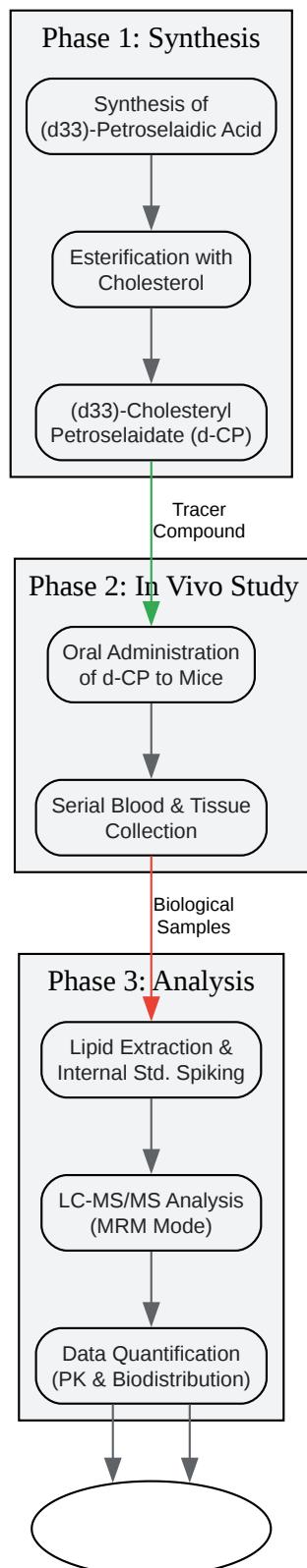
Table 2: Tissue Distribution of (d₃₃)-Cholesteryl Petroselaidate 8 Hours Post-Dose

| Tissue | Mean Concentration (µg/g tissue) ± SD |
|----------------|---------------------------------------|
| Liver | 45.7 ± 6.2 |
| Intestine | 88.2 ± 11.5 |
| Adipose Tissue | 120.4 ± 15.8 |
| Heart | 15.3 ± 2.5 |
| Spleen | 22.1 ± 3.1 |

(Note: Data presented are representative examples and will vary based on experimental conditions.)

Visualizations

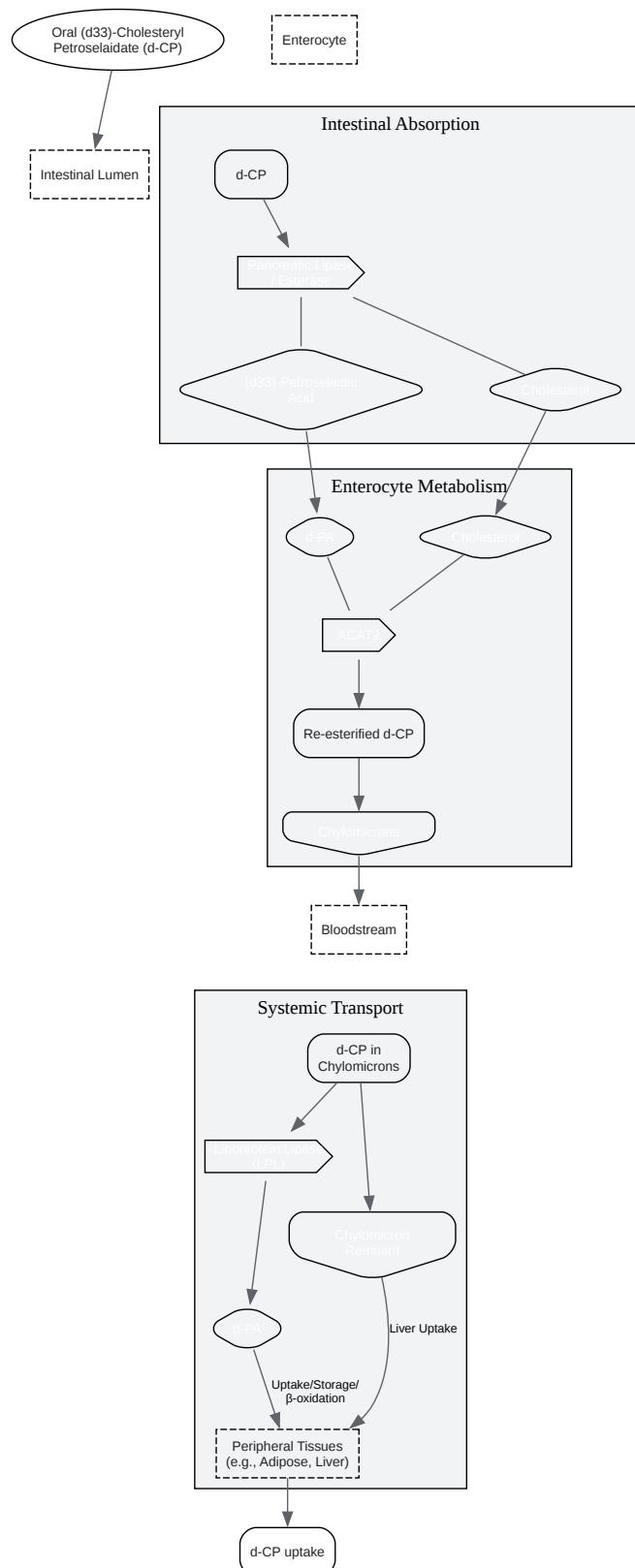
Experimental Workflow



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Caption: Workflow for metabolic studies of stable isotope-labeled **Cholesteryl Petroselaidate**.

Putative Metabolic Pathway



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Caption: Putative metabolic pathway of orally administered **Cholesteryl Petroselaide**.

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